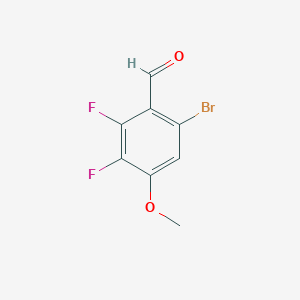

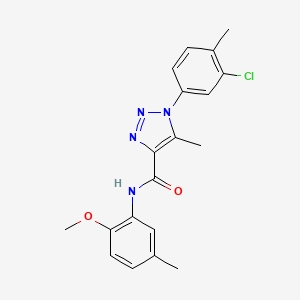

![molecular formula C13H24O2Si B2490231 1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one CAS No. 2167116-33-6](/img/structure/B2490231.png)

1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 1-[(tert-butyldimethylsilyl)oxy] alkenyl isocyanates, involves the use of acetyl or propionyl chloride, silver cyanate, and tert-butyldimethylsilyl triflate in the presence of triethylamine. These compounds demonstrate versatility in cycloaddition reactions to yield highly functionalized pyridines or derivatives of uracil or thymine (Tollenaere & Ghosez, 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one often allows for interesting chemical reactivities due to the presence of both silyl ether and cyclopropyl functionalities. These functionalities can influence the electronic distribution and steric hindrance within the molecule, impacting its reactivity and interaction with various reagents.

Chemical Reactions and Properties

Compounds containing the tert-butyldimethylsilyl group, such as 1-[(tert-butyldimethylsilyl)oxy]methanethiol, are known to be nucleophilic reagents for introducing a protected bivalent sulfur. This highlights the versatility of the tert-butyldimethylsilyl group in synthetic chemistry for providing protection and reactivity to otherwise reactive sites (Dong, Clive, & Gao, 2015).

Scientific Research Applications

Synthesis and Chemical Reactivity 1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates have been prepared from acetyl or propionyl chloride, silver cyanate, and tert-butyldimethylsilyl triflate. These compounds react with electron-deficient acetylenic dienophiles to yield highly functionalised pyridines or derivatives of uracil or thymine. They also cycloadd with electron-rich dienophiles to yield glutaconimides and pyridine derivatives (Tollenaere & Ghosez, 1998).

Polymerization and Materials Science The monomer 9-[(tert-butyldimethylsilyl)oxy][2.2]paracyclophan-1-ene is used in polymerization to produce block copolymers with polynorbornene, which are soluble in organic solvents. These polymers are candidates to measure the effect of chain length and frequency of interchain contacts on poly(p-phenylenevinylene)'s fluorescence quantum yield (Bazan, Miao, Renak, & Sun, 1996).

Organic Synthesis and Medicinal Chemistry Applications [(tert-Butyldimethylsilyl)oxy]methanethiol is a nucleophilic reagent used for the introduction of a protected bivalent sulfur in organic synthesis. This reagent complements electrophilic reagents and is used for the preparation of protected thiols (Dong, Clive, & Gao, 2015).

Organometallic Chemistry Preparation and reactivity of persistent and stable silyl-substituted bisketenes have been studied, demonstrating the reactions with ethanol and methanol to give monoketene and succinate diesters (Zhao, Allen, & Tidwell, 1993).

Mechanism of Action

Target of Action

It is known that this compound is an organic synthesis intermediate and a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

Compounds with a tert-butyldimethylsilyl (tbdms) group are known to be used as protecting groups in organic synthesis . They can react with various functional groups in a molecule, protecting these groups from unwanted reactions during a synthetic process, and can be removed under specific conditions when no longer needed .

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical synthesis , it can be involved in various biochemical pathways depending on the specific context of its use.

Pharmacokinetics

The compound’s solubility in dichloromethane, chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability.

Result of Action

As an intermediate in organic synthesis and pharmaceutical synthesis , its effects would largely depend on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to react slowly with moisture/water , suggesting that it should be stored and used in a dry environment. It is also acid-sensitive , indicating that its stability and reactivity can be affected by pH. The compound’s boiling point is 74-80℃ at 17 Torr , suggesting that it is stable under normal environmental temperatures but can be volatilized under high temperatures or reduced pressure.

Safety and Hazards

The compound is associated with several hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause harm . The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]oxy-1-cyclopropylbut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2Si/c1-7-11(14)12(10-8-9-10)15-16(5,6)13(2,3)4/h7,10,12H,1,8-9H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKXBFHXJYMHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C1CC1)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2490154.png)

![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2490160.png)

![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2490163.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2490166.png)

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)